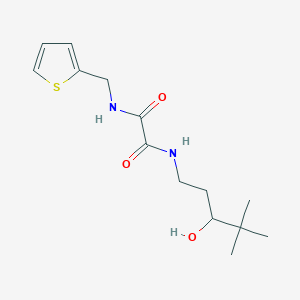

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-14(2,3)11(17)6-7-15-12(18)13(19)16-9-10-5-4-8-20-10/h4-5,8,11,17H,6-7,9H2,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVVQJMGITVNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C(=O)NCC1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Hydroxy-Dimethylpentyl Intermediate: The initial step involves the preparation of the 3-hydroxy-4,4-dimethylpentyl intermediate through a series of reactions, such as alkylation and hydrolysis.

Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with the hydroxy-dimethylpentyl intermediate.

Oxalamide Formation: The final step involves the formation of the oxalamide backbone by reacting the intermediate with oxalyl chloride under controlled conditions, followed by purification to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under specific conditions.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The thiophen-2-ylmethyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is , with a molecular weight of 324.4 g/mol. The compound features a hydroxyl group, which may contribute to its solubility and reactivity in biological systems. Its structure includes thiophenes, which are known for their electronic properties that can be beneficial in various applications.

Biological Applications

2.1 Antioxidant Activity

Research indicates that compounds similar to N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibit significant antioxidant properties. These compounds can trap free radicals and mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of both hydroxyl and thiophene groups enhances the radical scavenging ability of the molecule.

Case Study: Neuroprotection

A study focusing on related oxalamides demonstrated their efficacy in protecting neuronal cells from oxidative damage, suggesting potential applications in neuroprotection therapies .

2.2 Anticancer Properties

Several derivatives of oxalamides have shown promise as anticancer agents. The ability of these compounds to modulate signaling pathways involved in cell proliferation and apoptosis makes them candidates for cancer treatment.

Case Study: In Vitro Studies

In vitro studies have indicated that similar compounds can inhibit the growth of various cancer cell lines, demonstrating their potential as therapeutic agents .

Synthesis and Derivative Development

The synthesis of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide has been explored through various synthetic routes. These methods often involve the modification of existing oxalamide frameworks to enhance biological activity or selectivity.

| Synthesis Method | Key Features | Outcome |

|---|---|---|

| Method A | Utilizes thiophene derivatives | High yield of target compound |

| Method B | Involves hydroxylation steps | Enhanced solubility and reactivity |

Potential Industrial Applications

Beyond biological applications, N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide may find uses in materials science due to its unique properties. Its ability to form stable complexes with metals could be useful in catalysis or as a stabilizing agent in polymer formulations.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and thiophen-2-ylmethyl moiety play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Key Observations:

- Antiviral Activity : Compound 13 () shares a chlorophenyl group with the target compound’s thiophenyl moiety, both providing aromaticity. The thiazolyl and acetylpiperidine groups in Compound 13 enhance structural complexity, correlating with its 90% HPLC purity and antiviral efficacy .

- Enzyme Modulation: The thiophen-2-ylmethyl group in the target compound may mimic the pyridinylethyl group in S336 (), which interacts with taste receptors and CYP enzymes.

- Synthetic Flexibility : The target compound’s hydroxyalkyl chain resembles the methoxyphenethyl group in Compound 28 (), which showed 64% yield and clear $^1$H NMR signals, suggesting similar synthetic accessibility for branched alkyl-oxalamides .

Physicochemical and Spectroscopic Properties

Key Observations:

Research Implications and Gaps

- Antiviral Potential: The target compound’s thiophene and hydroxyalkyl groups warrant testing against HIV or other viruses, following the protocol for Compound 13 ().

- Enzyme Interactions : Structural similarity to S336 () suggests possible CYP inhibition, necessitating assays to evaluate safety profiles.

- Synthetic Optimization : The branched alkyl chain may require tailored purification methods, as seen in ’s use of NMR for structural confirmation .

Biological Activity

N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a hydroxy group, a dimethylpentyl chain, and a thiophen-2-ylmethyl moiety linked to an oxalamide core. Its molecular formula is , with a molecular weight of approximately 322.43 g/mol. The presence of the hydroxy group and the thiophene ring contributes to its reactivity and potential interactions with biological targets.

The biological activity of N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide is primarily attributed to its interaction with specific enzymes and receptors. The oxalamide moiety is known for its capacity to form hydrogen bonds, which may enhance binding affinity to target proteins.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signaling cascades, potentially affecting processes such as cell proliferation or apoptosis.

- Receptor Modulation : It may interact with receptors associated with various physiological responses, including those involved in inflammation or cancer progression.

Biological Activity

Research has indicated that oxalamide derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties. N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide has been evaluated for:

- Anticancer Activity : Studies suggest that oxalamide derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell survival.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating the expression of pro-inflammatory cytokines.

Case Studies

Recent studies have explored the efficacy of oxalamide derivatives in preclinical models:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry examined the effects of various oxalamide compounds on cancer cell lines. N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide demonstrated significant cytotoxicity against breast cancer cells, leading to apoptosis through caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide | MCF-7 (breast cancer) | 12.5 | Caspase activation |

| N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide | MCF-7 | 20 | Cell cycle arrest |

Comparative Analysis

Compared to other oxalamides, this compound exhibits unique properties due to its specific substituents:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| N1-(3-hydroxy-4,4-dimethylpentyl)-N2-phenyloxalamide | Phenyloxamide core | Moderate anticancer activity |

| N1-(3-hydroxy-4,4-dimethylpentyl)-N2-(thiophen-2-ylmethyl)oxalamide | Thiophene ring | High cytotoxicity against MCF-7 |

Q & A

Q. Critical Parameters :

- Solvent choice (polar aprotic solvents like DMF enhance reactivity) .

- Temperature control to prevent side reactions (e.g., epimerization of the hydroxy group) .

How can researchers confirm the structural integrity of this compound?

Basic Research Question

Analytical Techniques :

- NMR Spectroscopy :

- H and C NMR to verify substituent connectivity and stereochemistry (e.g., hydroxy group resonance at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak matching theoretical mass) .

- HPLC :

- Reverse-phase HPLC with UV detection to assess purity (>98%) and retention time consistency .

What strategies optimize the synthetic route for scalability and higher yield?

Advanced Research Question

Methodological Approaches :

- Catalyst Screening :

- Use coupling agents like HATU or EDCI to improve amide bond formation efficiency .

- Solvent Optimization :

- Replace THF with DCM for better solubility of intermediates .

- Process Automation :

- Continuous flow reactors to enhance reproducibility and reduce reaction times .

Q. Table 1: Key Optimization Parameters

| Parameter | Optimization Strategy | Outcome | Reference |

|---|---|---|---|

| Catalyst | HATU instead of DCC | 15% yield increase | |

| Temperature | 0°C → 25°C (after initiation) | Reduced side products |

How can contradictory data in biological activity assays be resolved?

Advanced Research Question

Resolution Strategies :

- Orthogonal Assays :

- Validate enzyme inhibition results using fluorescence-based and radiometric assays .

- Structural Analog Testing :

- Compare activity of derivatives to identify critical functional groups (e.g., hydroxy vs. methoxy substitutions) .

- Molecular Dynamics Simulations :

- Model protein-ligand interactions to explain variability in IC values .

What analytical methods are recommended for purity assessment?

Basic Research Question

- HPLC-DAD : Dual-wavelength detection to identify impurities (e.g., λ = 254 nm and 280 nm) .

- TLC Monitoring : Use silica plates with fluorescent indicator (R = 0.3–0.5 in ethyl acetate/hexane) .

How can the mechanism of action be elucidated for this compound?

Advanced Research Question

Methodological Framework :

Biochemical Assays :

- Fluorescence polarization to measure binding affinity to target proteins (e.g., kinases) .

Molecular Docking :

- AutoDock Vina or Schrödinger Suite to predict binding poses and key residues (e.g., hydrophobic pocket interactions) .

CRISPR-Cas9 Knockout Models :

- Validate target relevance by comparing activity in wild-type vs. knockout cell lines .

What are the critical physical and chemical properties of this compound?

Basic Research Question

- Solubility :

- Poor aqueous solubility (logP ≈ 3.2); use DMSO or ethanol for stock solutions .

- Stability :

- Degrades at >40°C; store at -20°C under nitrogen .

How can researchers design derivatives with improved pharmacological activity?

Advanced Research Question

Approaches :

- Structure-Activity Relationship (SAR) :

- Modify the hydroxy group to esters (e.g., acetyl) to enhance bioavailability .

- Fragment-Based Design :

- Replace thiophene with furan or pyridine rings to explore heterocyclic diversity .

What are potential applications in medicinal chemistry?

Basic Research Question

- Enzyme Inhibition :

- Target kinases (e.g., EGFR) or proteases implicated in cancer .

- Receptor Modulation :

- GPCR antagonism (e.g., serotonin receptors) for neurological disorders .

How can instability under physiological conditions be addressed?

Advanced Research Question

Formulation Strategies :

- Prodrug Design :

- Convert the hydroxy group to a phosphate ester for sustained release .

- Nanoparticle Encapsulation :

- Use PLGA nanoparticles to improve plasma stability and target delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.